molecular formula C8H8OS2 B13859438 (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B13859438
M. Wt: 184.3 g/mol
InChI Key: FLJFMDYYNMNASJ-RXMQYKEDSA-N
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Description

®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound featuring a unique thieno[2,3-b]thiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the condensation of sulfur-containing compounds with carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The process is optimized to ensure high yield and purity, often involving steps like solid-liquid separation and calcination under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

(6R)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one

InChI

InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m1/s1

InChI Key

FLJFMDYYNMNASJ-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(S1)SC=C2

Canonical SMILES

CC1CC(=O)C2=C(S1)SC=C2

Origin of Product

United States

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